![molecular formula C17H15NO4 B5432729 [2-(4-Benzamidophenyl)-2-oxoethyl] acetate](/img/structure/B5432729.png)
[2-(4-Benzamidophenyl)-2-oxoethyl] acetate
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Overview
Description
[2-(4-Benzamidophenyl)-2-oxoethyl] acetate is an organic compound that features a benzamide group attached to a phenyl ring, which is further connected to an oxoethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Benzamidophenyl)-2-oxoethyl] acetate typically involves the reaction of 4-aminobenzamide with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Benzamidophenyl)-2-oxoethyl] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the alcohol derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Benzamidophenyl)-2-oxoethyl] acetate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(4-Benzamidophenyl)-2-oxoethyl] acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Benzoylaminophenyl)-2-oxoethyl] acetate
- [2-(4-Aminophenyl)-2-oxoethyl] acetate
- [2-(4-Methylaminophenyl)-2-oxoethyl] acetate
Uniqueness
Compared to similar compounds, [2-(4-Benzamidophenyl)-2-oxoethyl] acetate stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its benzamide moiety, in particular, allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
[2-(4-benzamidophenyl)-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-12(19)22-11-16(20)13-7-9-15(10-8-13)18-17(21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAIUHOVWPKDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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